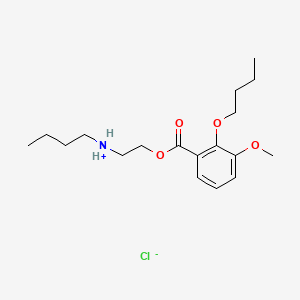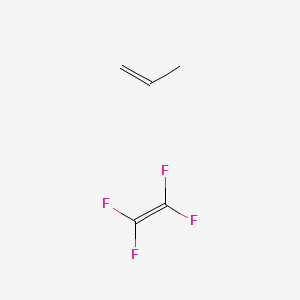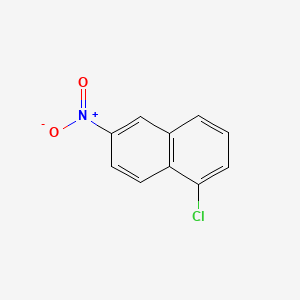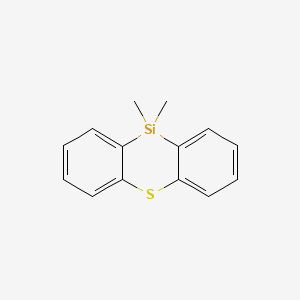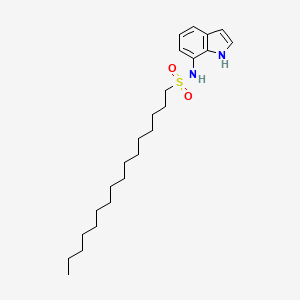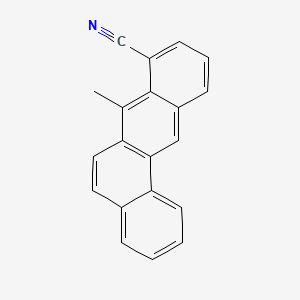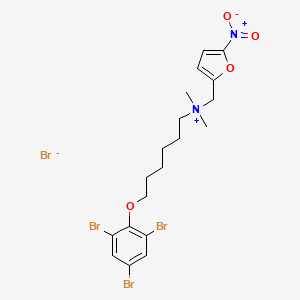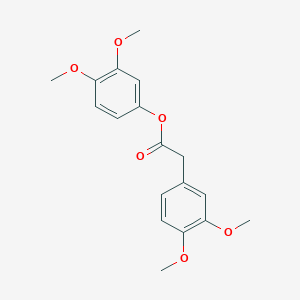
3,4-Dimethoxyphenyl 2-(3,4-dimethoxyphenyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dimethoxyphenyl 2-(3,4-dimethoxyphenyl)acetate is an organic compound that belongs to the class of phenylacetates This compound is characterized by the presence of two 3,4-dimethoxyphenyl groups attached to an acetate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethoxyphenyl 2-(3,4-dimethoxyphenyl)acetate can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dimethoxyphenol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
For industrial-scale production, the synthesis may involve more efficient and cost-effective methods. One approach includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable catalysts, can be employed to minimize environmental impact .
化学反応の分析
Types of Reactions
3,4-Dimethoxyphenyl 2-(3,4-dimethoxyphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3,4-Dimethoxyphenyl 2-(3,4-dimethoxyphenyl)acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Employed in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3,4-Dimethoxyphenyl 2-(3,4-dimethoxyphenyl)acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties. Additionally, it can interact with cellular receptors to modulate signal transduction pathways .
類似化合物との比較
Similar Compounds
3,4-Dimethoxyphenylacetic acid: Similar structure but with a carboxylic acid group instead of an acetate group.
3,4-Dimethoxyphenylacetonitrile: Contains a nitrile group instead of an acetate group.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: A more complex structure with additional functional groups.
Uniqueness
3,4-Dimethoxyphenyl 2-(3,4-dimethoxyphenyl)acetate is unique due to its specific combination of two 3,4-dimethoxyphenyl groups attached to an acetate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
特性
分子式 |
C18H20O6 |
|---|---|
分子量 |
332.3 g/mol |
IUPAC名 |
(3,4-dimethoxyphenyl) 2-(3,4-dimethoxyphenyl)acetate |
InChI |
InChI=1S/C18H20O6/c1-20-14-7-5-12(9-16(14)22-3)10-18(19)24-13-6-8-15(21-2)17(11-13)23-4/h5-9,11H,10H2,1-4H3 |
InChIキー |
SAUJBECWWBFUKO-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)CC(=O)OC2=CC(=C(C=C2)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


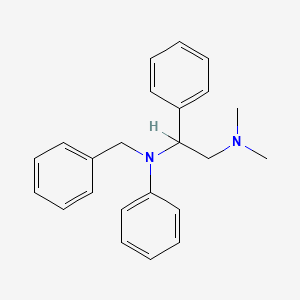
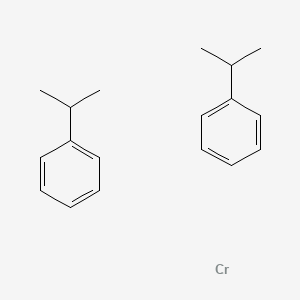
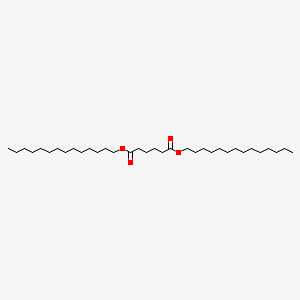
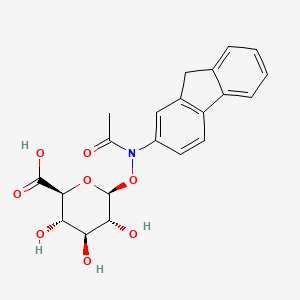
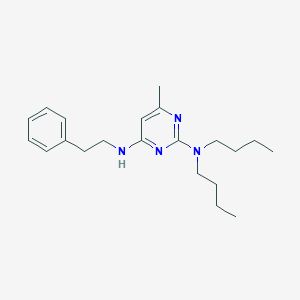
![5-[(10S,13R,14S,17R)-3,14-dihydroxy-10-(hydroxymethyl)-13-methyl-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one](/img/structure/B15345877.png)
